molecular formula C10H16N2O B1320882 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol CAS No. 63123-32-0

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol

Cat. No.: B1320882
CAS No.: 63123-32-0
M. Wt: 180.25 g/mol
InChI Key: YQBACZGTCZERHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is an organic compound with the molecular formula C₁₀H₁₆N₂O. It is characterized by the presence of an amino group, a methyl group, and an ethanol moiety attached to a phenyl ring. This compound is used primarily in research and development settings and has various applications in chemical synthesis and pharmaceutical testing .

Scientific Research Applications

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with “2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol” are not detailed in the search results. It’s recommended to refer to a Material Safety Data Sheet (MSDS) or other safety databases for detailed safety and hazard information .

Biochemical Analysis

Cellular Effects

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a role in the regulation of gene expression and cellular responses to environmental toxins . Additionally, it can induce DNA damage and cell cycle arrest in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, it has been shown to interact with cytochrome P450 enzymes, resulting in the formation of DNA adducts and subsequent cellular responses . These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can induce DNA damage and cell cycle arrest over extended periods, highlighting its potential for long-term therapeutic applications . Additionally, the compound’s stability in various experimental conditions is crucial for its effective use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that the compound can induce cytotoxicity in certain cell types at higher concentrations . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and function in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for determining the compound’s therapeutic potential and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These interactions can influence the compound’s activity and its effects on cellular processes, highlighting its potential for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol typically involves the reaction of 4-amino-3-methylphenol with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Amino-3-methylphenyl)(ethyl)amino)ethanol
  • 4-Amino-3-methylphenol
  • 2-(Methylamino)ethanol

Uniqueness

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups attached to a phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(4-amino-N,3-dimethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8-7-9(3-4-10(8)11)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBACZGTCZERHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[(3-Methyl-4-nitrophenyl)-N-methylamino]ethanol (0.70 g, 3.3 mmol) was dissolved in ethanol (10 mL) and 10% palladium on carbon (0.050 g) was added at ambient temperature. The reaction mixture was agitated under a hydrogen atmosphere at ambient temperature for 4 h. Palladium on carbon was removed by filtration with Celite and the solvent was removed under reduced pressure to afford 2-[(4-amino-3-methylphenyl)-N-methylamino]ethanol as solid (0.58 g, y. 97%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two

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